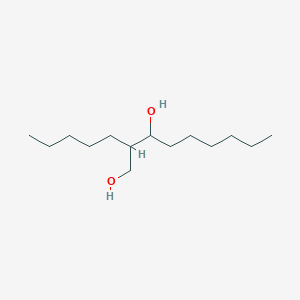

2-Pentylnonane-1,3-diol

Beschreibung

It is structurally characterized by a central propane-1,3-diol backbone substituted with a pentyl group at the 2-position of the propane chain. Synonyms include 2-Pentyl-1,3-propanediol, 1,1-Bis(hydroxymethyl)hexane, and 2-N-Amylpropane-1,3-diol .

Eigenschaften

CAS-Nummer |

55109-63-2 |

|---|---|

Molekularformel |

C14H30O2 |

Molekulargewicht |

230.39 g/mol |

IUPAC-Name |

2-pentylnonane-1,3-diol |

InChI |

InChI=1S/C14H30O2/c1-3-5-7-9-11-14(16)13(12-15)10-8-6-4-2/h13-16H,3-12H2,1-2H3 |

InChI-Schlüssel |

RCFJGWAKYCZCFH-UHFFFAOYSA-N |

Kanonische SMILES |

CCCCCCC(C(CCCCC)CO)O |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Pentylnonane-1,3-diol can be achieved through several methods. One common approach involves the hydroxylation of alkenes. For instance, the reaction of an alkene with osmium tetroxide (OsO4) followed by reduction with sodium bisulfite (NaHSO3) can yield the desired diol . Another method involves the hydrolysis of epoxides, where an epoxide is treated with water in the presence of an acid or base to form the diol .

Industrial Production Methods

Industrial production of 2-Pentylnonane-1,3-diol may involve large-scale hydroxylation processes using catalysts to ensure high yield and purity. The specific conditions, such as temperature, pressure, and choice of catalyst, are optimized to maximize efficiency and minimize costs.

Analyse Chemischer Reaktionen

Types of Reactions

2-Pentylnonane-1,3-diol undergoes various chemical reactions, including:

Oxidation: The diol can be oxidized to form ketones or aldehydes.

Reduction: The compound can be reduced to form alkanes or other reduced derivatives.

Substitution: The hydroxyl groups can be substituted with other functional groups using reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).

Common Reagents and Conditions

Oxidation: Periodic acid (HIO4), lead tetraacetate (Pb(OAc)4).

Reduction: Hydrogen gas (H2) with a metal catalyst such as palladium on carbon (Pd/C).

Substitution: Thionyl chloride (SOCl2), phosphorus tribromide (PBr3).

Major Products Formed

Oxidation: Aldehydes, ketones.

Reduction: Alkanes.

Substitution: Alkyl halides.

Wissenschaftliche Forschungsanwendungen

2-Pentylnonane-1,3-diol has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex molecules. Its diol functionality makes it a versatile building block for various chemical reactions.

Biology: The compound can be used in the study of enzyme-catalyzed reactions involving diols. It may also serve as a model compound for understanding the behavior of similar diols in biological systems.

Medicine: Research into the potential therapeutic applications of 2-Pentylnonane-1,3-diol is ongoing. Its unique structure may offer benefits in drug design and development.

Industry: The compound is used in the production of polymers, resins, and other materials.

Wirkmechanismus

The mechanism by which 2-Pentylnonane-1,3-diol exerts its effects depends on the specific reaction or application. In oxidation reactions, the hydroxyl groups are typically involved in the formation of carbonyl compounds through the cleavage of carbon-carbon bonds. In biological systems, the compound may interact with enzymes that catalyze the oxidation or reduction of diols, leading to various biochemical transformations .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

The following table and analysis highlight key differences and similarities between 2-Pentylnonane-1,3-diol and related diols, focusing on structural features, physicochemical properties, and applications.

Table 1: Comparative Analysis of 2-Pentylnonane-1,3-diol and Analogous Diols

Structural and Functional Differences

- Aliphatic vs. Aromatic Backbones: 2-Pentylnonane-1,3-diol and 2-Methylpropane-1,3-diol are aliphatic, whereas 5-Pentadecylbenzene-1,3-diol and 5-butylbenzene-1,3-diol feature aromatic rings. The aromatic derivatives exhibit enhanced UV stability and reactivity in electrophilic substitution reactions . The amino-substituted analog (2-Amino-2-(hydroxymethyl)-propane-1,3-diol) demonstrates how functional groups alter polarity and application scope (e.g., gas treatment vs. polymer synthesis) .

- Chain Length and Branching: Longer alkyl chains (e.g., pentyl in 2-Pentylnonane-1,3-diol vs. methyl in 2-Methylpropane-1,3-diol) reduce volatility and increase lipophilicity, making them suitable for non-polar matrices . Symmetrical branching (e.g., 2,2-Diethyl-1,3-propanediol) may improve thermal stability in polymers compared to asymmetrical analogs .

Analytical and Industrial Challenges

- Volatility and Detection: Low molecular weight diols like 2-Methylpropane-1,3-diol face recovery challenges in migration testing due to volatility, whereas higher analogs like 2-Pentylnonane-1,3-diol are less prone to such issues . Polar diols (e.g., amino-substituted derivatives) require specialized analytical methods (e.g., ion-pair chromatography) to resolve matrix interferences .

- Synthetic Utility: Aromatic diols (e.g., 5-butylbenzene-1,3-diol) serve as critical precursors in cannabinoid synthesis, leveraging their phenolic reactivity . Branched aliphatic diols like 2-Pentylnonane-1,3-diol are likely preferred in hydrophobic polymer formulations due to their compatibility with non-polar monomers.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.